molecular formula C12H13NO2 B8667268 2,6-Dimethoxy-4-methylquinoline CAS No. 189746-20-1

2,6-Dimethoxy-4-methylquinoline

Cat. No.: B8667268
CAS No.: 189746-20-1
M. Wt: 203.24 g/mol
InChI Key: DHMIULHIXSZTHD-UHFFFAOYSA-N
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Description

2,6-Dimethoxy-4-methylquinoline is a quinoline derivative characterized by methoxy groups at the 2- and 6-positions and a methyl group at the 4-position. This compound serves as a critical intermediate in synthesizing antimalarial drugs such as tafenoquine . Its synthesis typically involves nucleophilic substitution reactions, such as the methoxylation of 2-chloro-6-methoxy-4-methylquinoline using sodium methoxide (NaOMe) in methanol at 70°C for 48 hours, achieving a high yield (98%) and purity (99.8% by HPLC) . Key spectral data include:

  • 1H NMR: δ 7.86 (d, J = 8.0 Hz), 7.37 (d, J = 8.7 Hz), 6.74 (s), 4.04 (s, OCH3), 2.99 (s, CH3) .
  • Melting Point: 107–110°C .

Properties

CAS No.

189746-20-1

Molecular Formula

C12H13NO2

Molecular Weight

203.24 g/mol

IUPAC Name

2,6-dimethoxy-4-methylquinoline

InChI

InChI=1S/C12H13NO2/c1-8-6-12(15-3)13-11-5-4-9(14-2)7-10(8)11/h4-7H,1-3H3

InChI Key

DHMIULHIXSZTHD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=C1C=C(C=C2)OC)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Quinoline Derivatives

Substituent Position and Electronic Effects

6,8-Dimethoxy-4-methylquinoline (CAS 51049-14-0)
  • Key Differences : Methoxy groups at 6- and 8-positions instead of 2- and 6-positions.
5-Chloro-2,6-dimethoxy-4-methylquinoline
  • Key Differences : Chlorine substitution at the 5-position.
  • Impact : Enhanced electrophilicity at the 5-position, enabling nitration or coupling reactions for antimalarial drug synthesis .
  • Synthesis: Chlorination of 2,6-dimethoxy-4-methylquinoline using SO2Cl2 in acetic acid .
4-Chloro-6-methoxy-2,3-dimethylquinoline (CAS 3348-19-4)
  • Key Differences : Chlorine at 4-position, methyl groups at 2- and 3-positions.
  • Impact: Steric hindrance from methyl groups reduces reactivity toward nucleophilic substitution compared to this compound .

Physicochemical Properties

Compound Melting Point (°C) Solubility Key Spectral Features (1H NMR)
This compound 107–110 Soluble in MeOH, CHCl3 δ 6.74 (s, H-3), 4.04 (s, OCH3), 2.99 (s, CH3)
4-Amino-2,3-bis(4-methoxyphenyl)quinoline 223–225 Insoluble in H2O Aromatic protons at δ 7.2–8.1, OCH3 at δ 3.8
6,7-Dimethoxy-4-hydroxyquinoline 245–247 (decomp.) Poor in nonpolar solvents OH peak at δ 10.2, OCH3 at δ 3.9–4.1
  • Insights: The methyl group in this compound enhances hydrophobicity compared to hydroxylated analogs like 6,7-dimethoxy-4-hydroxyquinoline, impacting bioavailability in drug formulations .

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